3,6-Dimethoxy-2-nitrobenzamide
Overview
Description
3,6-Dimethoxy-2-nitrobenzamide is an organic compound with the molecular formula C9H10N2O5 It is a derivative of benzamide, characterized by the presence of two methoxy groups and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-2-nitrobenzamide typically involves the nitration of 3,6-dimethoxybenzamide. The process can be summarized as follows:
Starting Material: 3,6-Dimethoxybenzamide.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at a controlled temperature to prevent over-nitration.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing efficient purification techniques to ensure product quality.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction Reagents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution Reagents: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Reduction Product: 3,6-Dimethoxy-2-aminobenzamide.
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
3,6-Dimethoxy-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives may exhibit antibacterial, antifungal, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-2-nitrobenzamide depends on its specific application. For instance, if used as an antibacterial agent, the compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 3,6-Dimethoxybenzamide
Comparison:
- 3,6-Dimethoxy-2-nitrobenzamide vs. 2,3-Dimethoxybenzamide: The presence of the nitro group in this compound introduces additional reactivity, allowing for reduction reactions that are not possible with 2,3-Dimethoxybenzamide.
- This compound vs. 3-Acetoxy-2-methylbenzamide: The nitro group in this compound provides different electronic properties compared to the acetoxy group in 3-Acetoxy-2-methylbenzamide, affecting their chemical behavior and potential applications.
- This compound vs. 3,6-Dimethoxybenzamide: The nitro group in this compound makes it more reactive in reduction and substitution reactions compared to 3,6-Dimethoxybenzamide, which lacks this functional group.
Properties
IUPAC Name |
3,6-dimethoxy-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-5-3-4-6(16-2)8(11(13)14)7(5)9(10)12/h3-4H,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVVGIHHLJDOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358478 | |
Record name | 2-nitro-3,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783796 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26002-58-4 | |
Record name | 3,6-Dimethoxy-2-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26002-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-nitro-3,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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